1,4,7,10-Tetraazacyclotridecan

Übersicht

Beschreibung

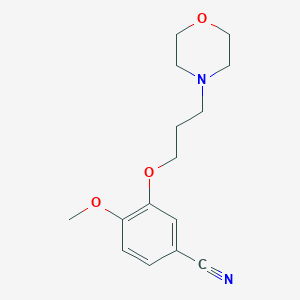

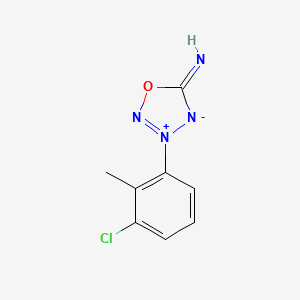

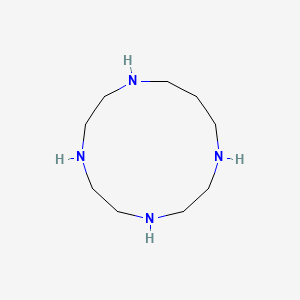

1,4,7,10-Tetraazacyclotridecane is an organic molecule with the chemical formula C9H22N4. It is a colorless, odorless liquid with low volatility and medium viscosity . This compound is a tertiary amine, highly alkaline, and can react with acids to form salts . It is relatively stable at room temperature and has good solubility, making it compatible with many organic and inorganic substances .

Wissenschaftliche Forschungsanwendungen

1,4,7,10-Tetraazacyclotridecane has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry due to its coordination ability and selectivity.

Biology: Its role as a ligand makes it useful in designing drug molecules and studying biological systems.

Medicine: It is used in the design of drug molecules and materials science.

Wirkmechanismus

Target of Action

The primary targets of 1,4,7,10-Tetraazacyclotridecane are various metal ions. The compound is widely used to label peptides with these metal ions for biomedical applications .

Mode of Action

1,4,7,10-Tetraazacyclotridecane interacts with its targets by chelating metal ions. It forms a stable complex with the metal ions, which can then be attached to peptides. This is achieved through the use of bifunctional derivatives of 1,4,7,10-Tetraazacyclotridecane .

Biochemical Pathways

The biochemical pathways affected by 1,4,7,10-Tetraazacyclotridecane are primarily those involving the peptides it labels. The labeled peptides can be used in various applications, including as targeted MRI contrast agents and diagnostic and therapeutic radiopharmaceuticals .

Pharmacokinetics

The ADME properties of 1,4,7,10-Tetraazacyclotridecane are largely dependent on the properties of the peptides it is attached to and the metal ions it chelates. It is known that 1,4,7,10-tetraazacyclotridecane is soluble in water , which can impact its bioavailability.

Result of Action

The molecular and cellular effects of 1,4,7,10-Tetraazacyclotridecane’s action are seen in the enhanced imaging capabilities and therapeutic potential of the peptides it labels. For example, when used to label a bombesin-based radioantagonist, 1,4,7,10-Tetraazacyclotridecane was found to improve tumor uptake and tumor-to-normal tissue ratios compared to a bombesin-based radioagonist .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,4,7,10-Tetraazacyclotridecane. For instance, the compound is hygroscopic , meaning it absorbs moisture from the air. This can affect its stability and efficacy. Additionally, the specific environment within the body can impact the compound’s action, such as the presence of certain enzymes or pH levels.

Vorbereitungsmethoden

The preparation of 1,4,7,10-Tetraazacyclotridecane is relatively straightforward. A common method involves reacting propylene diamine with tricyanamide under alkaline conditions . The process typically involves the following steps:

Analyse Chemischer Reaktionen

1,4,7,10-Tetraazacyclotridecane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

Substitution: As a tertiary amine, it can participate in substitution reactions, particularly with acids to form salts.

Common reagents used in these reactions include acids for salt formation and various oxidizing or reducing agents depending on the desired reaction. The major products formed from these reactions are typically salts or modified amine derivatives .

Vergleich Mit ähnlichen Verbindungen

1,4,7,10-Tetraazacyclotridecane can be compared with other similar compounds such as:

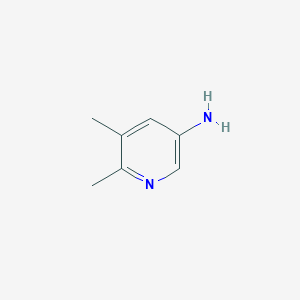

1,4,7,10-Tetraazacyclododecane: Another tetraazamacrocycle with similar coordination properties but different ring size and chemical behavior.

1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid: A derivative used in medical diagnostics and imaging.

The uniqueness of 1,4,7,10-Tetraazacyclotridecane lies in its specific ring size and the resulting chemical properties, which make it suitable for particular applications in coordination chemistry and materials science .

Eigenschaften

IUPAC Name |

1,4,7,10-tetrazacyclotridecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22N4/c1-2-10-4-6-12-8-9-13-7-5-11-3-1/h10-13H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADZJJOUGVGJHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNCCNCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50467124 | |

| Record name | 1,4,7,10-TETRAAZACYCLOTRIDECANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

295-14-7 | |

| Record name | 1,4,7,10-TETRAAZACYCLOTRIDECANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,4,7,10-tetraazacyclotridecane?

A1: The molecular formula of 1,4,7,10-tetraazacyclotridecane is C11H24N4, and its molecular weight is 200.32 g/mol.

Q2: What spectroscopic techniques are typically used to characterize 1,4,7,10-tetraazacyclotridecane and its complexes?

A2: Researchers employ a variety of techniques, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the ligand and its complexes in solution. [, ]

- Infrared (IR) Spectroscopy: Identifies functional groups and characterizes metal-ligand bonding. [, ]

- UV-Vis Spectroscopy: Provides insights into the electronic structure and geometry of metal complexes. [, , , ]

- Electron Spin Resonance (ESR) Spectroscopy: Investigates the electronic structure of paramagnetic metal complexes, particularly copper(II) complexes. [, , ]

- X-ray Crystallography: Determines the solid-state structures of the ligand and its metal complexes. [, , , , , ]

Q3: How do substituents on the 1,4,7,10-tetraazacyclotridecane ring influence its complexation rate with metal ions?

A3: Both the number and position of substituents significantly impact the complexation rate. For instance, increasing the number of methyl groups generally decreases the rate of complexation with copper(II) and nickel(II) ions. [] Additionally, methyl substitution in a position alpha to the coordinating nitrogen atoms hinders the formation of the thermodynamically stable product, enabling the observation of reaction intermediates. []

Q4: How does the ring size of tetraazamacrocycles affect the properties of their nickel(II) complexes?

A4: The ring size influences the redox potentials and reactivity of the nickel(II) complexes. For instance, the nickel(I) complex with 1,4,7,10-tetraazacyclotridecane (13-membered ring) exhibits a more negative redox potential and shorter half-life compared to complexes with larger ring sizes (14- and 15-membered). [] This highlights the impact of ring size on the stability and reactivity of metal complexes.

Q5: What is the macrocyclic effect, and how does it relate to 1,4,7,10-tetraazacyclotridecane?

A5: The macrocyclic effect refers to the enhanced stability and kinetic inertness of metal complexes formed with macrocyclic ligands compared to those formed with analogous open-chain ligands. [] Studies have shown that 1,4,7,10-tetraazacyclotridecane exhibits intermediate thermodynamic and kinetic properties compared to the more rigid 1,4,7,10-tetraazacyclododecane and less constrained tetramine ligands. []

Q6: Can you describe the coordination geometry of copper(II) complexes with 1,4,7,10-tetraazacyclotridecane derivatives?

A6: The coordination geometry depends on the specific substituents on the macrocyclic ligand. While some copper(II) complexes exhibit square planar geometries, others adopt pentacoordinate structures, especially with bulky substituents. [] The presence of pendant arms with additional donor atoms can further influence the coordination geometry, leading to distorted square pyramidal or octahedral configurations. [, ]

Q7: How is 1,4,7,10-tetraazacyclotridecane employed in the development of radiopharmaceuticals?

A7: Researchers are exploring derivatives of 1,4,7,10-tetraazacyclotridecane as bifunctional chelators for radiometals like 68Ga, 90Y, and 111Ag. [, , , ] These chelators are designed to stably bind the radiometal while simultaneously allowing for conjugation to targeting moieties, such as antibodies or peptides. This approach holds promise for the development of targeted radiopharmaceuticals for diagnostic imaging (PET) and therapeutic applications. [, , , ]

Q8: What challenges are associated with using 1,4,7,10-tetraazacyclotridecane derivatives as chelators for radiometals, and how are researchers addressing them?

A8: One challenge is ensuring the kinetic inertness and stability of the radiometal complexes in vivo. Premature release of the radiometal can lead to undesirable accumulation in non-target tissues and compromise both the accuracy of diagnostic imaging and the efficacy of therapeutic interventions. [] Researchers are investigating various strategies to enhance complex stability, including:

- Modifying the macrocyclic backbone: Introducing rigidifying elements or altering ring size can affect the kinetic and thermodynamic properties of the complexes. [, ]

- Incorporating different donor atoms: Replacing or supplementing nitrogen atoms with other donor atoms, such as sulfur, can influence the metal binding affinity and complex stability. []

- Optimizing chelator conjugation strategies: Careful selection of the linker and conjugation chemistry is crucial to minimize the impact on complex stability and in vivo behavior. []

Q9: Beyond radiopharmaceuticals, what other applications are being explored for 1,4,7,10-tetraazacyclotridecane derivatives?

A9: The unique properties of 1,4,7,10-tetraazacyclotridecane and its derivatives make them attractive for diverse applications, including:

- Catalysis: Metal complexes of these macrocycles have shown catalytic activity in various reactions, including water reduction for hydrogen production. [] Further research focuses on designing complexes with enhanced catalytic efficiency and selectivity. [, ]

- Antibacterial materials: Researchers have explored the use of copper(II) complexes of functionalized 1,4,7,10-tetraazacyclotridecane derivatives as adhesive layers for grafting silver nanoparticles onto surfaces, leading to materials with potential antibacterial properties. []

- Antioxidant activity: Some 1,4,7,10-tetraazacyclotridecane derivatives, particularly those with phenolic substituents, exhibit antioxidant capacity. [] This opens avenues for exploring their potential as therapeutic agents for diseases involving oxidative stress.

Q10: How is computational chemistry contributing to the understanding and development of 1,4,7,10-tetraazacyclotridecane-based systems?

A10: Computational methods, such as molecular mechanics (MM) and density functional theory (DFT), play a crucial role in:

- Predicting the stability and structure of metal complexes: These methods allow researchers to assess the impact of different substituents and macrocyclic modifications on complex geometry, metal binding affinity, and kinetic inertness. [, , ]

- Investigating reaction mechanisms: Computational studies can provide insights into the mechanisms of complex formation, dissociation, and catalytic reactions. []

- Developing quantitative structure-activity relationship (QSAR) models: QSAR models can help establish correlations between the structural features of 1,4,7,10-tetraazacyclotridecane derivatives and their biological activity, facilitating the design of new compounds with improved properties. [, ]

Q11: What are the key areas for future research and development in the field of 1,4,7,10-tetraazacyclotridecane chemistry?

A11: Future research is likely to focus on:

- Expanding the library of functionalized derivatives: Synthesizing new derivatives with tailored properties, such as improved water solubility, biocompatibility, and targeting affinity, is crucial for advancing their applications. [, , ]

- Optimizing metal complex stability and kinetic inertness: Addressing the challenges of in vivo stability, particularly for radiopharmaceutical applications, remains paramount. [, , ]

- Exploring new applications: The unique properties of 1,4,7,10-tetraazacyclotridecane derivatives make them promising candidates for various applications beyond those currently explored, warranting further investigation. [, , ]

- Leveraging computational approaches: Continued integration of computational methods will be essential for accelerating the design and development of novel derivatives and metal complexes with enhanced properties and performance. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.